3,3-Dimethylazetidine-2-carboxylic acid hydrochloride 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059936-62-6
VCID: VC2600193
InChI: InChI=1S/C6H11NO2.ClH/c1-6(2)3-7-4(6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H
SMILES: CC1(CNC1C(=O)O)C.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride

CAS No.: 2059936-62-6

Cat. No.: VC2600193

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride - 2059936-62-6

Specification

CAS No. 2059936-62-6
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name 3,3-dimethylazetidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-6(2)3-7-4(6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H
Standard InChI Key YEEMASJLTPPHTL-UHFFFAOYSA-N
SMILES CC1(CNC1C(=O)O)C.Cl
Canonical SMILES CC1(CNC1C(=O)O)C.Cl

Introduction

Chemical Properties and Structure

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride is the hydrochloride salt of 3,3-Dimethylazetidine-2-carboxylic acid. The parent compound belongs to the azetidine class, which are four-membered heterocyclic rings containing nitrogen. This particular derivative features two methyl groups at the 3-position and a carboxylic acid group at the 2-position of the azetidine ring, with the nitrogen protonated as a hydrochloride salt.

The molecular structure is characterized by a strained four-membered ring, which contributes to its reactivity and potential utility in chemical synthesis. The addition of two methyl groups at the 3-position creates a quaternary carbon center that influences the compound's conformation and reactivity patterns. The carboxylic acid functionality at the 2-position provides opportunities for further derivatization and chemical transformations.

Structural Comparison with Parent Compound

The hydrochloride salt differs from the parent compound in several important aspects that influence its solubility, stability, and handling characteristics. Table 2 compares the properties of the parent compound and its hydrochloride salt.

Property3,3-Dimethylazetidine-2-carboxylic acid3,3-Dimethylazetidine-2-carboxylic acid hydrochloride
Molecular FormulaC6H11NO2C6H12ClNO2
Molecular Weight129.16 g/mol165.62 g/mol
CAS Number204848-23-72059936-62-6
Physical StateSolid (presumed)Solid (presumed)
SolubilityLess water-soluble (presumed)More water-soluble (presumed)

The addition of the hydrochloride functionality typically enhances water solubility and can affect chemical stability, making the hydrochloride salt potentially more suitable for certain research applications where aqueous solubility is required.

Synthesis Methods

The synthesis of 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride has been documented in scientific literature, with several approaches developed for its preparation. These synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve acceptable yields and purity.

Hazard CategoryClassification
Skin EffectsIrritation (Category 2)
Eye EffectsIrritation (Category 2A)
Target Organ ToxicitySpecific target organ toxicity - single exposure (Category 3), Respiratory system

The compound carries several hazard statements that should be considered when handling :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Current Research Status and Future Directions

The current research landscape surrounding 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride suggests several potential avenues for future investigation and application.

Future Research Directions

Several promising research directions could be pursued to expand our understanding and application of 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride:

  • Development of improved synthetic methodologies with higher yields and purity

  • Investigation of its utility as a building block in the synthesis of complex bioactive molecules

  • Exploration of its potential as a scaffold in peptidomimetic design

  • Structure-activity relationship studies to understand how its unique structural features influence biological activity

  • Investigation of metal complexation properties and potential applications in catalysis

These research directions could significantly expand the utility of this compound and potentially lead to valuable applications in various scientific fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator